3-Azidopiperidin-2-one
Description
3-Azidopiperidin-2-one is a heterocyclic organic compound characterized by a six-membered piperidine ring containing a ketone group at position 2 and an azide (-N₃) substituent at position 2. This structure combines the rigidity of the lactam (piperidin-2-one) framework with the high reactivity of the azide group, making it a valuable intermediate in medicinal chemistry and drug design. The azide moiety enables participation in click chemistry reactions (e.g., Huisgen cycloaddition), facilitating the synthesis of complex molecules like triazole derivatives. Its applications span antiviral, antibacterial, and central nervous system (CNS) drug development, though its pharmacological profile is highly dependent on structural modifications and interactions with related compounds .
Properties
Molecular Formula |
C5H8N4O |
|---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
3-azidopiperidin-2-one |
InChI |
InChI=1S/C5H8N4O/c6-9-8-4-2-1-3-7-5(4)10/h4H,1-3H2,(H,7,10) |
InChI Key |
HNKYIWOVNUHXPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)NC1)N=[N+]=[N-] |
Origin of Product |
United States |
Comparison with Similar Compounds
To contextualize 3-azidopiperidin-2-one’s properties, it is essential to compare it with structurally and functionally analogous compounds. Below is a systematic analysis based on chemical reactivity , synthetic utility , and pharmacological relevance .
Structural Analogues: Piperidin-2-one Derivatives
Key Findings :
- The azide group in 3-azidopiperidin-2-one enhances its utility in modular synthesis compared to unmodified piperidin-2-one. However, the nitro group in 4-nitropiperidin-2-one offers redox-dependent activity, which is absent in the azide variant .
Functional Analogues: Azide-Containing Heterocycles
| Compound | Core Structure | Azide Position | Applications | Limitations |
|---|---|---|---|---|
| 3-Azidopiperidin-2-one | Piperidinone | 3 | Click chemistry; antiviral probes | Toxicity concerns with free azide |
| 2-Azidoazepan-3-one | Azepanone | 2 | Macrocycle synthesis | Lower ring strain; slower reactivity |
| 5-Azidotetrahydrofuran-2-one | Tetrahydrofuran | 5 | Carbohydrate mimetics | Limited solubility in polar solvents |
Key Findings :
- 3-Azidopiperidin-2-one exhibits faster cycloaddition kinetics than bulkier azepanone derivatives due to its smaller ring size and higher strain energy .
- Unlike 5-azidotetrahydrofuran-2-one, the piperidinone backbone of 3-azidopiperidin-2-one improves compatibility with lipophilic drug targets .
Pharmacological Comparators: Tizanidine Analogues
Evidence from USP-registered tizanidine derivatives (A, B, C) highlights critical distinctions in bioactivity and purity requirements, which parallel challenges faced with 3-azidopiperidin-2-one derivatives :
- Tizanidine A (4-chloro derivative): Higher muscle relaxant potency but greater hepatotoxicity risk.
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